3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Overview
Description
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a complex organic compound that features both pyridine and triazole rings. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes multiple halogen atoms, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves multiple steps, starting with the preparation of the pyridine and triazole precursors. One common method involves the reaction of 3,5-dichloro-2,6-difluoropyridine with a triazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or acetonitrile .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This optimization can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Cyclization Reactions: The presence of both pyridine and triazole rings allows for potential cyclization reactions under specific conditions, leading to the formation of more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and aromatic rings allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate include other halogenated pyridines and triazole derivatives. For example:
3,5-dichloro-2,6-difluoropyridine: Shares the pyridine ring and halogenation pattern but lacks the triazole moiety.
6-(1H-1,2,4-triazol-1-yl)nicotinic acid: Contains the triazole and nicotinic acid components but lacks the halogenated pyridine ring.
The uniqueness of this compound lies in its combination of halogenated pyridine and triazole rings, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
(3,5-dichloro-2,6-difluoropyridin-4-yl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F2N5O2/c14-8-10(9(15)12(17)21-11(8)16)24-13(23)6-1-2-7(19-3-6)22-5-18-4-20-22/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKANEGBUQOTME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)OC2=C(C(=NC(=C2Cl)F)F)Cl)N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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